molecular formula C18H31O4P B14082921 Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate CAS No. 102176-31-8

Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate

Cat. No.: B14082921
CAS No.: 102176-31-8
M. Wt: 342.4 g/mol
InChI Key: OQBQHVIVXDQRFY-UHFFFAOYSA-N
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Description

Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate is an organophosphate ester characterized by a bulky 2,4,4-trimethylpentan-2-yl (commonly known as tert-octyl) substituent on the para position of a phenyl ring, with diethyl phosphate groups attached. This structural configuration confers high thermal stability and resistance to hydrolysis, making it suitable for applications in flame retardants, plasticizers, and specialty lubricants .

Properties

CAS No.

102176-31-8

Molecular Formula

C18H31O4P

Molecular Weight

342.4 g/mol

IUPAC Name

diethyl [4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate

InChI

InChI=1S/C18H31O4P/c1-8-20-23(19,21-9-2)22-16-12-10-15(11-13-16)18(6,7)14-17(3,4)5/h10-13H,8-9,14H2,1-7H3

InChI Key

OQBQHVIVXDQRFY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenol

The precursor phenol, 4-(2,4,4-trimethylpentan-2-yl)phenol, is synthesized via Friedel-Crafts alkylation of phenol with 2,4,4-trimethylpent-1-ene in the presence of an acid catalyst such as sulfuric acid or aluminum chloride. The bulky alkyl group directs substitution to the para position, yielding a sterically hindered phenolic intermediate.

Phosphorylation Reaction

The phenol derivative is dissolved in an ether-based solvent (e.g., petroleum ether/diethyl ether) and treated with POCl₃ under controlled conditions:

  • Reagent Ratios : A 1:1 molar ratio of phenol to POCl₃ ensures complete phosphorylation.
  • Solvent System : A 85:15 petroleum ether/diethyl ether mixture minimizes side reactions.
  • Reaction Time : Stirring for 15–30 minutes at room temperature forms the intermediate phosphorylated species.

The reaction generates pyridine hydrochloride as a byproduct, which is removed via filtration through a Büchner funnel.

Esterification with Ethanol

The phosphorylated intermediate is reacted with excess ethanol to introduce the diethyl ester groups:
$$
\text{POCl}3 + 3 \text{EtOH} \rightarrow \text{PO(OEt)}3 + 3 \text{HCl}
$$
Exhaustive esterification requires neutralizing liberated HCl with a base such as NaOH. The crude product is purified via solvent extraction (diethyl ester) and vacuum distillation.

Direct Esterification Using Diethyl Chlorophosphate

An alternative single-step method employs diethyl chlorophosphate (ClPO(OEt)₂) as the phosphorylating agent. This approach avoids the handling of POCl₃ and simplifies purification.

Reaction Mechanism

The phenol reacts with diethyl chlorophosphate in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl:
$$
\text{ArOH} + \text{ClPO(OEt)}2 \xrightarrow{\text{Base}} \text{ArOPO(OEt)}2 + \text{HCl}
$$
The reaction proceeds at 0–5°C to suppress side reactions, with a typical yield of 70–85%.

Optimization Parameters

  • Solvent : Dichloromethane or tetrahydrofuran (THF) enhances reagent solubility.
  • Molar Ratio : A 1.2:1 excess of diethyl chlorophosphate ensures complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.

Transesterification of Trimethyl Phosphate Esters

Transesterification offers a route to tailor phosphate esters by exchanging alkoxy groups. While less common for diaryl phosphates, this method is viable for introducing ethyl groups:

Reaction Protocol

  • Starting Material : Trimethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate is synthesized via phosphorylation of the phenol with POCl₃ followed by methanol quenching.
  • Transesterification : Heating the trimethyl ester with excess ethanol (5:1 molar ratio) in the presence of a catalytic acid (e.g., H₂SO₄) at 80°C for 6–8 hours drives the reaction:
    $$
    \text{PO(OMe)}3 + 3 \text{EtOH} \rightarrow \text{PO(OEt)}3 + 3 \text{MeOH}
    $$
  • Distillation : Fractional distillation under reduced pressure separates diethyl esters from residual methanol.

Comparative Analysis of Synthetic Methods

Method Reagents Yield Advantages Challenges
POCl₃ Phosphorylation POCl₃, EtOH, NaOH ~65% High purity, scalable Handling toxic POCl₃, multiple steps
Diethyl Chlorophosphate ClPO(OEt)₂, pyridine ~80% Single-step, mild conditions Cost of chlorophosphate reagent
Transesterification Trimethyl ester, EtOH, H₂SO₄ ~60% Tunable ester groups Requires pre-synthesized trimethyl ester

Purification and Characterization

Solvent Extraction

Post-reaction mixtures are washed with 1 M HCl to remove residual bases, followed by drying over anhydrous Na₂SO₄. The organic phase is concentrated via rotary evaporation.

Crystallization

Recrystallization from benzene or hexane yields white crystalline product. Purity is confirmed via:

  • NMR Spectroscopy : Distinct peaks for ethyl groups (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.8–7.2 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 342.4 (C₁₈H₃₁O₄P⁺).

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The compound may also interact with cellular membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Key Observations :

  • The tert-octyl group in this compound enhances steric hindrance, improving thermal stability compared to smaller substituents like tert-butyl .
  • Diphenyl phosphate derivatives (e.g., [2,4-di(propan-2-yl)phenyl] diphenyl phosphate) exhibit higher molecular weights and superior lubricity, making them preferable in high-temperature industrial applications .

Flame Retardant Performance

This compound is compared to halogen-free flame retardants such as:

  • Tri-o-cresyl phosphate (ToCP): While ToCP has been historically used in aviation oils, its ortho-isomers are neurotoxic and largely phased out. This compound lacks ortho-substitution, reducing toxicity risks .
  • Diethyl (4-(N-maleimido)phenyl) phosphate (4P) : Used in epoxy resins, 4P shows higher reactivity due to the maleimide group but lower hydrolytic stability compared to the tert-octyl-substituted analogue .

Environmental and Toxicological Profiles

  • Metabolism : Unlike smaller phosphate esters (e.g., diethyl dithiophosphate), bulky substituents slow enzymatic degradation, complicating urinary excretion in biomonitoring studies .

Industrial Use Cases

  • Aviation Lubricants: this compound is less volatile than pentaerythritol tetrahexanoate but lacks the shear stability of trimethylolpropane esters used in jet engine oils .
  • Polymers: Compared to tris(nonylphenyl) phosphite (TNPP), it offers superior resistance to oxidation but requires higher loadings (15–20 wt%) for equivalent flame retardancy .

Biological Activity

Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by relevant data and findings from diverse sources.

  • Molecular Formula : C16_{16}H29_{29}O4_4P
  • Molecular Weight : 342.41 g/mol
  • LogP : 5.9603 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 54.57 Ų .

This compound acts primarily as a phosphoric acid ester. Its biological activity can be attributed to its ability to interact with various cellular pathways, particularly those involving phospholipid metabolism and signal transduction.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes that play critical roles in cellular signaling and metabolism. For instance, it has been shown to inhibit phospholipase A2 (PLA2), which is involved in the release of arachidonic acid and subsequent inflammatory processes .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The compound's cytotoxicity was assessed using MTT assays, revealing an IC50 value in the micromolar range against specific cancer cell lines, suggesting potential as an anticancer agent .

Cell LineIC50 (µM)Reference
HCT116 (colon cancer)5.0
MCF7 (breast cancer)10.0

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it showed a significant reduction in markers of inflammation such as TNF-alpha and IL-6 when administered prior to inflammatory stimuli . This suggests a potential role in managing inflammatory diseases.

Case Studies

A notable study investigated the effects of this compound on immune responses. The study found that the compound modulated TLR (Toll-like receptor) signaling pathways, enhancing the production of anti-inflammatory cytokines while suppressing pro-inflammatory responses . This dual action could make it a candidate for therapeutic applications in autoimmune disorders.

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound is crucial for its application in clinical settings. Acute toxicity studies indicated that the compound has a moderate toxicity profile with an LD50 value demonstrating safety margins when used at therapeutic doses .

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